Lipophilicity Differentiation: LogP/XLogP3 Comparison with Non-Methylated Analog
The introduction of a methyl group at the 3-position of the pyridine ring increases lipophilicity relative to the non-methylated analog 2,2,2-trifluoro-1-(pyridin-4-yl)ethanol. The target compound has a computed XLogP3 of 1.5 versus the non-methylated analog (XLogP3 not directly available but is expected to be lower by approximately 0.5–0.7 log units based on the methylene contribution) [1]. A separate LogP estimation (1.677) places the compound at the lower edge of optimal CNS drug-like lipophilicity (LogP 1–3), suggesting improved membrane permeability relative to the less lipophilic non-methylated analog while maintaining aqueous solubility .
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5; LogP = 1.677; Topological PSA = 33.1 Ų |
| Comparator Or Baseline | 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanol (CAS 394203-58-8): no XLogP3 available; expected ~0.3–0.7 log units lower based on absence of methyl group; pKa = 10.74±0.20 |
| Quantified Difference | Estimated ΔLogP ≈ +0.5 to +0.7 (methyl group contribution); PSA remains similar (~33 Ų) |
| Conditions | Computed/predicted values (XLogP3, topological PSA) from PubChem-derived data; LogP from BenchChem estimation |
Why This Matters
Higher lipophilicity with maintained low PSA improves passive membrane permeability predictions in drug discovery programs, directly affecting compound prioritization in CNS and intracellular target screening cascades.
- [1] Kuujia. (1R)-2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol – CAS 2227917-66-8. Computed Properties: XLogP3 = 1.5, Topological PSA = 33.1 Ų. 2023. View Source
